Mikethren Yellow 3GL
Description
It belongs to the Mikethren series, which includes dyes like Mikethren Black BBN and Mikethren Blue BC . The dyeing process involves reducing the dye in an alkaline medium (sodium hydroxide and sodium hydrosulfite) at 60°C, followed by oxidation to fix the color . Mikethren Yellow 3GL exhibits good colorfastness and is often combined with other dyes (e.g., red and blue variants) to achieve a range of shades, including black . Its primary industrial use is in high-quality textile dyeing, where stability under alkaline conditions and resistance to washing are critical .
Properties
CAS No. |
12227-51-9 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mikethren Yellow 3GL involves several steps, starting with the preparation of the raw materials. The compound is typically synthesized through a series of chemical reactions that include nitration, reduction, and coupling reactions. The specific reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using advanced chemical engineering techniques. The process involves the use of specialized reactors and equipment to maintain the required reaction conditions. The final product is then purified and processed into a usable form for various applications .
Chemical Reactions Analysis
Types of Reactions: Mikethren Yellow 3GL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .
Scientific Research Applications
Mikethren Yellow 3GL has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical processes and reactions.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing fabrics and anodized aluminum
Mechanism of Action
The mechanism of action of Mikethren Yellow 3GL involves its interaction with specific molecular targets. The compound binds to certain proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to the desired effects in different applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Properties
Notes:
- Acid Yellow 127’s molecular weight discrepancy (803.63 vs. 648.45) may stem from inclusion/exclusion of sodium in calculations .
- Sanodye® Yellow 3GL is distinct from textile dyes, targeting architectural aluminum surfaces .
Application Areas
Performance Metrics
Market and Manufacturer Overview
- This compound : Produced by DyStar (brand: Remazol) for textile industries .
- Solvent Yellow 176 : Marketed as Disperse Yellow 64 by manufacturers like Tianjin and Dianix .
- Acid Yellow 127 : Supplied globally under names like Neutral Brilliant Yellow 3GL (Dandong Jinlong) .
- Sanodye® Yellow 3GL: Exclusive to Clariant for architectural aluminum dyeing .
- Pigment Yellow 16 : Available from multiple suppliers (e.g., Hostaperm, Irgalite) .
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing the structural purity of Mikethren Yellow 3GL, and how do researchers validate its chemical identity?
- Methodology : Use UV-Vis spectroscopy (200–700 nm) to analyze absorption maxima, complemented by FT-IR for functional group identification (e.g., carbonyl or azo groups). Cross-validate with HPLC-MS to confirm molecular weight and purity (>95%) . For novel batches, compare retention times and spectral profiles against reference standards from peer-reviewed synthesis protocols .
Q. How can researchers optimize dyeing parameters for this compound in silk or synthetic fiber applications?
- Methodology : Conduct factorial experiments varying bath ratios (1:20–1:50), temperature (50–80°C), and alkali concentrations (sodium hydroxide: 5–20 g/L). Measure color fastness via ISO 105-C06 (washing) and ISO 105-B02 (light exposure). Use spectrophotometry (e.g., CM-508i) for Lab* color space analysis to quantify hue shifts .
Q. What are the documented solubility profiles of this compound in organic solvents, and how do these impact its application in non-aqueous systems?
- Methodology : Perform solubility tests in dimethylformamide (DMF), ethanol, and acetone using gravimetric analysis. Report results as g/100 mL at 25°C and 60°C. Correlate solubility with dye uptake in hydrophobic matrices (e.g., polyester) using ASTM D6405 protocols .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported photostability data for this compound across different substrate types?
- Methodology : Design comparative studies using controlled UV irradiation (e.g., QUV accelerated weathering tester) on silk, wool, and nylon. Apply multivariate regression to isolate substrate-specific degradation pathways (e.g., radical formation vs. hydrolysis). Cross-reference with XPS surface analysis to identify chemical changes in the dye-substrate interface .
Q. What experimental frameworks are effective for analyzing the environmental impact of this compound degradation byproducts in wastewater?
- Methodology : Simulate industrial effluent conditions (pH 3–10, 25–60°C) and use LC-QTOF-MS to track degradation products. Assess ecotoxicity via Daphnia magna bioassays (OECD 202) and correlate results with quantitative structure-activity relationship (QSAR) models .
Q. How can researchers design a robust study to compare the color yield and fastness of this compound with structurally analogous vat dyes (e.g., Vat Red 23 or Vat Blue 4)?
- Methodology : Employ a randomized block design with triplicate dyeing trials. Normalize color yield using Kubelka-Munk theory (K/S values) and analyze variance (ANOVA) to identify significant differences. Include accelerated aging tests to evaluate long-term performance under ISO 105-X16 (rubbing fastness) .
Methodological Considerations
- Data Validation : Ensure reproducibility by adhering to ISO/IEC 17025 standards for instrumentation calibration. Disclose deviations from published protocols (e.g., alkali concentrations in ) to address potential contradictions .
- Literature Gaps : Prioritize studies addressing this compound’s redox behavior in non-textile applications (e.g., photoelectronic materials) .
- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal, particularly for sodium hydrosulfite residues from vat dye reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
